molecular formula C28H38N2O2 B1662615 N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide CAS No. 1048038-90-9

N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B1662615
CAS No.: 1048038-90-9
M. Wt: 434.6 g/mol
InChI Key: KUMKLUDNETVLDS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

SER-601 plays a crucial role in biochemical reactions by selectively binding to the cannabinoid CB2 receptors. It exhibits a 190-fold selectivity for CB2 over the central CB1 receptor, with binding affinities (K_i) of 6.3 nM for CB2 and 1,220 nM for CB1 . This selectivity minimizes the psychoactive effects typically associated with CB1 receptor activation. SER-601 interacts with various enzymes and proteins, including those involved in the endocannabinoid system, to exert its effects. The nature of these interactions primarily involves agonistic binding to the CB2 receptors, leading to downstream signaling cascades that modulate pain and inflammation .

Cellular Effects

SER-601 influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to have analgesic effects in animal models of pain without inducing cannabis-like behavioral effects . SER-601 also exhibits antidiabetic properties by ameliorating insulin resistance and increasing insulin secretion in pancreatic islets isolated from diabetic mice . These effects are mediated through the activation of CB2 receptors, which play a role in regulating inflammation and immune responses .

Molecular Mechanism

At the molecular level, SER-601 exerts its effects by binding to the CB2 receptors, which are predominantly expressed in peripheral tissues and immune cells . This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . The activation of CB2 receptors also triggers the phosphorylation of various downstream effectors, including mitogen-activated protein kinases (MAPKs), which modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SER-601 have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Long-term exposure to SER-601 has been shown to maintain its analgesic and antidiabetic effects in animal models, indicating sustained efficacy

Dosage Effects in Animal Models

The effects of SER-601 vary with different dosages in animal models. In studies using rat models of acute pain, SER-601 demonstrated dose-dependent antinociceptive effects, with peak analgesic effects observed at 60 minutes post-administration . Higher doses of SER-601 were associated with increased analgesic efficacy, but also with potential adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

SER-601 is involved in metabolic pathways related to the endocannabinoid system. It interacts with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are responsible for the degradation of endocannabinoids . By modulating the activity of these enzymes, SER-601 can influence the levels of endocannabinoids and their signaling pathways, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, SER-601 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors. SER-601’s distribution is influenced by its binding affinity to CB2 receptors, which are primarily located in peripheral tissues and immune cells .

Subcellular Localization

SER-601’s subcellular localization is primarily associated with the endoplasmic reticulum (ER) and cell membranes, where CB2 receptors are localized . The compound’s activity is modulated by its localization within these compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that SER-601 reaches its intended sites of action, thereby exerting its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SER-601 involves multiple steps, starting with the preparation of the quinolone-3-carboxylic acid core. The key steps include:

Industrial Production Methods

Industrial production of SER-601 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

SER-601 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolone derivatives with different substituents, which can be further explored for their pharmacological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SER-601

SER-601 stands out due to its high selectivity for cannabinoid receptor type 2 over cannabinoid receptor type 1, making it a promising candidate for therapeutic applications without the psychoactive effects. Its unique quinolone-3-carboxylic acid core structure also provides a basis for further modifications to enhance its pharmacological properties .

Properties

IUPAC Name

N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKLUDNETVLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648525
Record name 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048038-90-9
Record name 1,4-Dihydro-6-(1-methylethyl)-4-oxo-1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048038-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SER-601
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048038909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1-pentyl-6-(propan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,4-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SER-601
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S723GJY405
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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